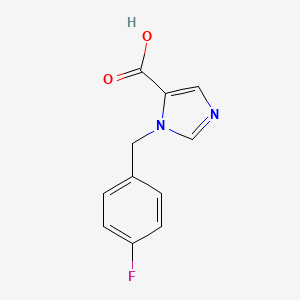

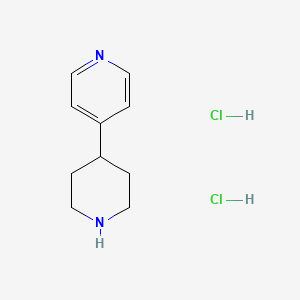

![molecular formula C9H16Cl3N3 B3103428 N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride CAS No. 1439894-58-2](/img/structure/B3103428.png)

N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride” can be analyzed using various spectroscopic techniques and single-crystal X-ray . Geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface can be evaluated using density functional theory .Chemical Reactions Analysis

The pyrrolidine ring, a key component of “this compound”, is known to participate in various chemical reactions. For instance, it’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring can also undergo various transformations, leading to different biological profiles of drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, molecular formula, and possibly its melting point, boiling point, and density .Aplicaciones Científicas De Investigación

Pyrrole and Pyrrole Derivatives

Pyrrole is a significant component in biological molecules like heme and chlorophyll. N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride, as a pyrrole derivative, shares characteristics such as aromaticity and low basicity. Pyrrole derivatives are versatile in applications ranging from solvents and wetting agents to intermediates in various chemical reactions, owing to their stability and flexibility. Their synthesis often involves condensation of amines with carbonyl compounds (Anderson & Liu, 2000).

Synthesis in Antibiotic Development

This compound has been utilized in the synthesis of key intermediates for antibiotic development. For example, its role in the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a crucial intermediate for developing premafloxacin, demonstrates its significance in pharmaceutical research (Fleck et al., 2003).

Pyrrolidines in [3+2] Cycloaddition

Research on pyrrolidines, including this compound, has shown their applicability in [3+2] cycloadditions. This reaction, significant for the synthesis of compounds with potential biological activities, highlights the versatility of pyrrolidines in producing medicinally relevant structures (Żmigrodzka et al., 2022).

Gold-Catalyzed Formal Cycloaddition

The compound has relevance in gold-catalyzed formal [3 + 2]-dipolar cycloadditions, showcasing its potential in facilitating efficient, regioselective access to diverse heteroaromatics. This feature is essential for synthesizing complex organic compounds, including pharmaceuticals (Garzón & Davies, 2014).

Protonation and Hydrogen Bonding Analysis

This compound is part of a class of compounds with interesting tautomeric properties and divalent N(I) character. Research has revealed insights into electron distribution, protonation energy, and hydrogen bonding patterns, which are crucial for understanding its interactions in various chemical environments (Bhatia et al., 2013).

Propiedades

IUPAC Name |

N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.3ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);3*1H/t8-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWBLUMEYMAHPR-CZDIJEQGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=CC=N2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)

![Methyl (2S,3S)-2-methyl-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B3103371.png)

![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)

![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B3103444.png)

![1-[(3-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3103448.png)